

# (11Z)-3-oxooctadecenoyl-CoA structure and chemical properties

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Compound of Interest

Compound Name: (11Z)-3-oxooctadecenoyl-CoA

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## An In-depth Technical Guide on (11Z)-3-Oxooctadecenoyl-CoA

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **(11Z)-3-oxooctadecenoyl-CoA**, a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. It details its chemical structure, physicochemical properties, role in metabolic and signaling pathways, and relevant experimental methodologies.

### **Chemical Structure and Properties**

(11Z)-3-oxooctadecenoyl-CoA is an intermediate in fatty acid metabolism. Its structure consists of an 18-carbon acyl chain with a ketone group at the beta-position (C-3) and a cis (Z) double bond between C-11 and C-12. This acyl chain is linked via a thioester bond to coenzyme A. This complex structure dictates its interactions within biological systems.

Data Presentation: Physicochemical Properties



Property	Value	Source
Molecular Formula	C39H66N7O18P3S	[1]
Molecular Weight	1045.96 g/mol	[2]
Monoisotopic Mass	1045.3398 Da	[1]
Synonyms	3-Oxo-11Z-Octadecenoyl-CoA	[2]
Chemical Class	Fatty Acyl CoAs	[3][4]

## Role in Biological Pathways and Cellular Signaling

Long-chain fatty acyl-CoA esters, including **(11Z)-3-oxooctadecenoyl-CoA**, are not merely metabolic intermediates but also crucial signaling molecules.[5] They are central to lipid biosynthesis and degradation pathways.[6] The intracellular concentrations of these molecules are tightly regulated, in part by acyl-CoA-binding proteins (ACBPs), which buffer their levels and facilitate their transport.[5][7]

A key signaling role for long-chain acyl-CoAs is the allosteric regulation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

#### AMPK Activation Signaling Pathway

Long-chain fatty acyl-CoA (LCFA-CoA) esters directly bind to and activate AMPK isoforms that contain the  $\beta1$  subunit.[8] This activation occurs at physiological concentrations. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase (ACC). The inhibition of ACC leads to a decrease in the concentration of malonyl-CoA. Since malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction allows for increased transport of fatty acyl-CoAs into the mitochondria, thereby promoting fatty acid  $\beta$ -oxidation.[8]





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Fig. 1: Allosteric activation of AMPK by long-chain fatty acyl-CoAs promotes fatty acid oxidation.

## **Experimental Protocols**

Detailed experimental procedures are essential for studying the function and properties of **(11Z)-3-oxooctadecenoyl-CoA**. Below are generalized protocols adapted from methodologies for similar compounds.

#### 3.1. General Synthesis of 3-Oxoacyl-CoA Derivatives

The synthesis of 3-oxoacyl-CoA compounds can be achieved through various methods. One established approach involves the reaction of a corresponding  $\beta$ -keto acid or its derivative with coenzyme A. A general method for preparing 3-ketoacyl-CoA derivatives has been previously described and can be adapted for specific chain lengths and saturation patterns.[9][10]

#### Methodology:

- Activation of the Carboxylic Acid: The parent fatty acid, (11Z)-3-oxooctadecenoic acid, is first
  activated. This can be achieved by converting it to a more reactive derivative, such as an Nhydroxysuccinimide (NHS) ester or by using a carbodiimide coupling agent like DCC
  (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Thioesterification: The activated β-keto acid is then reacted with the free thiol group of Coenzyme A (lithium or sodium salt) in a suitable buffer system (e.g., sodium bicarbonate or phosphate buffer, pH 7.5-8.0).
- Purification: The resulting (11Z)-3-oxooctadecenoyl-CoA is purified from the reaction
  mixture. This is typically accomplished using reverse-phase high-performance liquid
  chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile in an aqueous
  buffer (e.g., ammonium acetate or phosphate buffer) is commonly used for elution.
- Verification: The identity and purity of the final product are confirmed using techniques such
  as mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the
  structure).



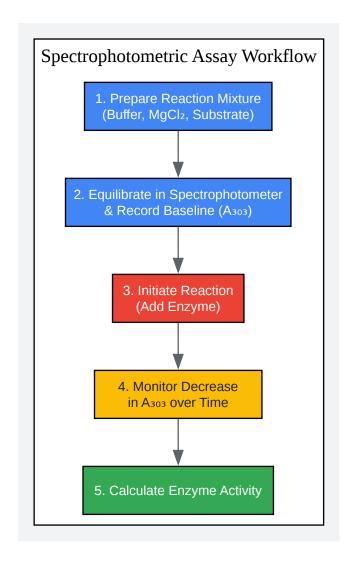
#### 3.2. Spectrophotometric Assay for 3-Oxoacyl-CoA Cleavage

The concentration and enzymatic processing of 3-oxoacyl-CoA compounds can be monitored spectrophotometrically. Many 3-oxoacyl-CoA thioesters form a magnesium-enolate complex that exhibits a distinct absorbance maximum around 303-310 nm. The enzymatic cleavage of the thioester bond by an enzyme like 3-oxoacyl-CoA thiolase can be followed by monitoring the decrease in absorbance at this wavelength.[11]

#### Methodology:

- Prepare Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing 5 mM MgCl2 is prepared.[11]
- Reaction Mixture: In a quartz cuvette, combine the assay buffer, a known concentration of purified (11Z)-3-oxooctadecenoyl-CoA, and any other required cofactors (e.g., free Coenzyme A for the thiolase reaction).
- Establish Baseline: Place the cuvette in a spectrophotometer and record a stable baseline absorbance at 303 nm. The extinction coefficient for the specific Mg2+-enolate complex should be determined empirically.[11]
- Initiate Reaction: Add the enzyme of interest (e.g., 3-oxoacyl-CoA thiolase) to the cuvette and mix immediately.
- Monitor Absorbance: Record the decrease in absorbance at 303 nm over time.
- Calculate Activity: The rate of the reaction (enzyme activity) is calculated from the linear portion of the absorbance curve using the Beer-Lambert law and the predetermined extinction coefficient.





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Fig. 2: General workflow for a spectrophotometric assay of 3-oxoacyl-CoA thiolase activity.

#### Conclusion

**(11Z)-3-oxooctadecenoyl-CoA** is a significant long-chain fatty acyl-CoA involved in critical metabolic and signaling functions. Its role as an allosteric regulator of AMPK highlights the intricate connection between lipid metabolism and cellular energy sensing. The technical guide provided here, summarizing its chemical properties and outlining key experimental protocols, serves as a foundational resource for researchers in lipidomics, metabolic diseases, and drug development aimed at these pathways.



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